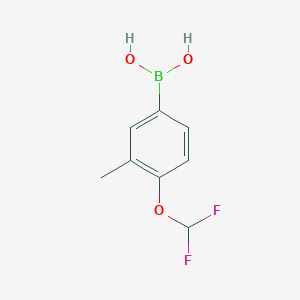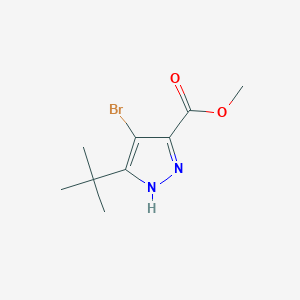
methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
“Methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C8H11BrN2O2 . It is a pyrazole derivative, which is a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of “methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate” is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles, including “methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate”, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are often involved in reactions such as [3 + 2] cycloadditions, condensations with ketones and aldehydes, and oxidative cyclizations .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate” include a molecular weight of 247.09, a boiling point of 353.9±42.0 °C, and a molar refractivity of 52.13 . It also has a high GI absorption and is BBB permeant .Applications De Recherche Scientifique
-
Medicinal Chemistry and Drug Discovery
-
Agrochemistry
-
Coordination Chemistry and Organometallic Chemistry
-
Synthesis of Biologically Active Natural Products
- Pyrazole derivatives can be used as precursors in the synthesis of biologically active natural products . For example, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
-
Preparation of Solid Hexacoordinate Complexes
-
Synthesis of Diverse Pyrazoles
- Pyrazole derivatives can be synthesized using a variety of methods . For example, in situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields . Alternatively, a more benign oxidation protocol affords 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles by simply heating pyrazolines in DMSO under oxygen .
-
Reactions in Organic Chemistry
- Pyrazole derivatives can be used in various reactions in organic chemistry . For example, in situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields . Alternatively, a more benign oxidation protocol affords 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles by simply heating pyrazolines in DMSO under oxygen .
-
Synthesis of 1,4’-Bipyrazoles
-
Synthesis of Biologically Active Natural Products
- Pyrazole derivatives can be used as precursors in the synthesis of biologically active natural products . For example, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Safety And Hazards
Orientations Futures
The future directions for “methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate” and other pyrazole derivatives are likely to involve further exploration of their biological activities and potential applications in medicinal chemistry and drug discovery . There is also potential for the development of more efficient and environmentally friendly synthesis methods .
Propriétés
IUPAC Name |
methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-9(2,3)7-5(10)6(11-12-7)8(13)14-4/h1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIQZTQWZZFHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NN1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




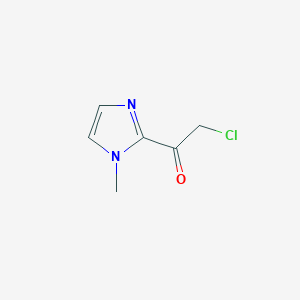
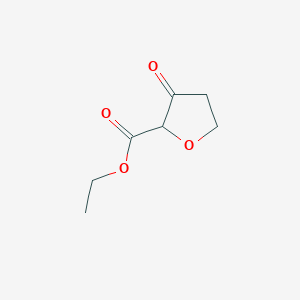
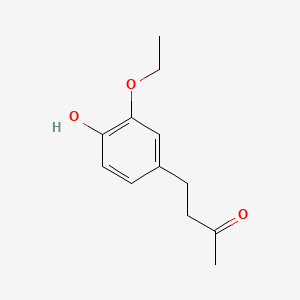
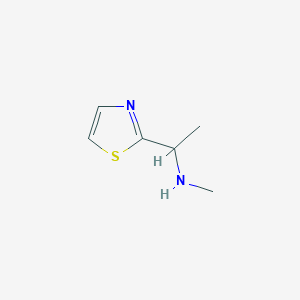
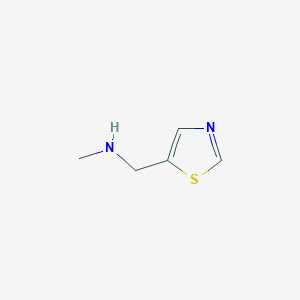
![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B1419801.png)
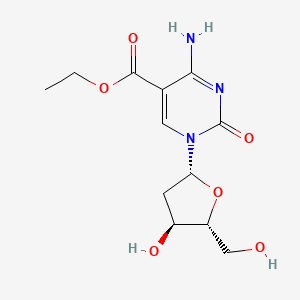
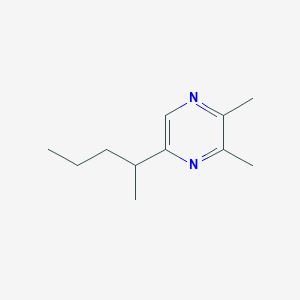
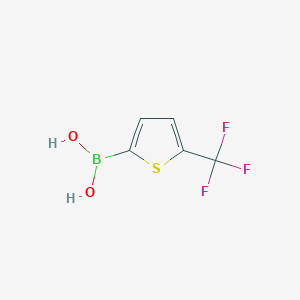
![1,4-Dithia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1419806.png)
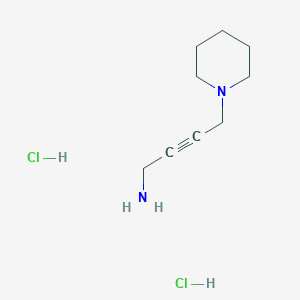
![[4-(Chlorodifluoromethoxy)phenyl]methanol](/img/structure/B1419811.png)
